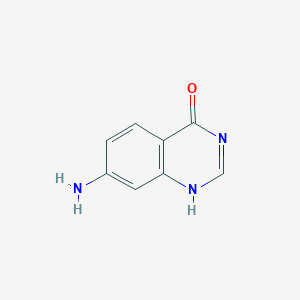

7-アミノキナゾリン-4-オール

説明

7-Aminoquinazolin-4-ol is a chemical compound with the molecular formula C8H7N3O . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

Quinazoline derivatives, which include 7-Aminoquinazolin-4-ol, are synthesized through various methods. These methods are classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Another method involves a Cu (I)-catalyzed synthesis of quinazolin-4 (3 H )-ones from 2-halobenzamides and aryl aldehydes or dimethyl acetamide (DMA) .Molecular Structure Analysis

The molecular structure of 7-Aminoquinazolin-4-ol is represented by the SMILES stringc1cc2c(cc1N)ncnc2O . The molecular weight of this compound is 161.16 g/mol. Chemical Reactions Analysis

Quinazolin-4 (3 H )-ones, which include 7-Aminoquinazolin-4-ol, are obtained mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes .科学的研究の応用

薬物動態と合成

アミノキナゾリン誘導体は、生体内での薬物動態を研究するために合成され、評価されています。 これには、ラットなどの生物における化合物の吸収、分布、代謝、排泄の研究が含まれます .

抗がん活性

これらの化合物は、さまざまな癌細胞株に対する有効性を研究した結果、抗がん活性と関連付けられています。 癌に関連する重要なタンパク質シグナル伝達レギュレーターである受容体型チロシンキナーゼは、これらの化合物の標的です .

抗腫瘍活性

特定のアミノキナゾリン誘導体は、潜在的な抗腫瘍活性を示しています。たとえば、9dという新規誘導体は、A549肺癌細胞株に対して顕著な効果を示しました。 これらの効果の代謝的メカニズムは、研究の対象となっています .

作用機序

将来の方向性

While specific future directions for 7-Aminoquinazolin-4-ol are not mentioned in the search results, advancements in related fields such as Fc-engineered therapeutic antibodies and microneedle-based technology for cell therapy suggest potential future directions for research and development in the broader field of bioactive compounds.

生化学分析

Biochemical Properties

Quinazoline derivatives have been shown to interact with various enzymes and proteins

Cellular Effects

Some quinazoline derivatives have been shown to have antitumor activity against certain cancer cell lines

Molecular Mechanism

Some quinazoline derivatives have been shown to inhibit EGFR kinase, a key enzyme involved in cell proliferation and survival . Whether 7-Aminoquinazolin-4-ol shares this mechanism of action or has other effects at the molecular level is not yet clear.

特性

IUPAC Name |

7-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXFFJUUIIGPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318960 | |

| Record name | 7-aminoquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-09-4 | |

| Record name | 90004-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-aminoquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-quinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)

![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)